molecular formula C16H23N3O5S B2523075 N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-83-3

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2523075
CAS RN: 868981-83-3
M. Wt: 369.44
InChI Key: ROCPSDBBVHEGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as Compound A, is a synthetic compound that has gained significant attention due to its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Regioselective N1- and N2-heterocycloalkylation

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: plays a crucial role in regioselective N1- and N2-heterocycloalkylation reactions. Researchers have developed a tuneable and visible-light-driven three-component reaction involving this compound, saturated heterocycles, and N-bromosuccinimide. The outcome is the formation of N1- or N2-heterocycloalkylated 1,2,3-triazoles—a class of compounds that are not easily accessible through conventional strategies . These reactions hold promise for designing novel heterocyclic structures with specific regiochemistry.

Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: has demonstrated inhibitory activity against collagen prolyl 4-hydroxylase (CP4H). CP4H is an enzyme involved in collagen biosynthesis, and its inhibition can be beneficial in various contexts. Researchers have evaluated the compound’s efficacy using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. Notably, it shows promise as a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis .

Stereoselective Synthesis

The α-N2-1,2,3-triazole-β-halogenation of saturated heterocycles, facilitated by this compound, leads to products with excellent stereoselectivity. This formal C–C single bond difunctionalization provides a valuable synthetic route for creating complex molecules with specific stereochemistry .

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-12(2)10-17-15(20)16(21)18-11-14-19(8-9-24-14)25(22,23)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCPSDBBVHEGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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